2-Hydroxy-4-nitrobenzonitrile

Description

The exact mass of the compound 2-Hydroxy-4-nitrobenzonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 143981. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Hydroxy-4-nitrobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-4-nitrobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

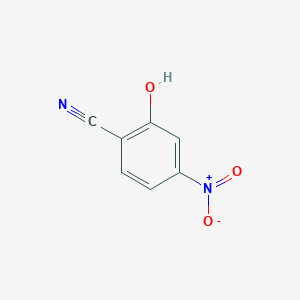

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3/c8-4-5-1-2-6(9(11)12)3-7(5)10/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNPHVPBCNZVGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70960400 | |

| Record name | 2-Hydroxy-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39835-14-8 | |

| Record name | 39835-14-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143981 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 39835-14-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxy-4-nitrobenzonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-4-nitrobenzonitrile is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a hydroxyl group, a nitro group, and a nitrile moiety on a benzene ring, imparts a unique combination of chemical reactivity and biological activity. This guide provides a comprehensive overview of its physical and chemical properties, a detailed protocol for its synthesis, and an exploration of its current and potential applications, particularly focusing on its role in drug development.

Physicochemical Properties

The physicochemical properties of 2-Hydroxy-4-nitrobenzonitrile are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄N₂O₃ | [1][2] |

| Molecular Weight | 164.12 g/mol | [1][2] |

| CAS Number | 39835-14-8 | [1][2] |

| IUPAC Name | 2-hydroxy-4-nitrobenzonitrile | [3] |

| Synonyms | 4-nitro-2-hydroxybenzonitrile, NSC 143981 | [1][3] |

| Appearance | Solid, reported as yellow to brown crystals or powder. | [4] |

| Boiling Point | 370.6 °C (Predicted) | [1] |

| Flash Point | 177.9 °C (Predicted) | [1] |

| Melting Point | Not experimentally determined in the literature reviewed. Data for the isomer 2-Hydroxy-5-nitrobenzonitrile is 190-194 °C. | [5] |

| Solubility | Expected to be sparingly soluble in water, but soluble in polar organic solvents like ethanol, acetone, and DMSO. | |

| pKa | Not experimentally determined in the literature reviewed. The presence of the electron-withdrawing nitro and nitrile groups is expected to increase the acidity of the phenolic hydroxyl group compared to phenol (pKa ≈ 10). |

Chemical Structure and Reactivity

The unique arrangement of functional groups in 2-Hydroxy-4-nitrobenzonitrile dictates its chemical behavior. The nitrile group can undergo hydrolysis to form a carboxylic acid or reduction to an amine. The nitro group can be reduced to an amino group, providing a handle for further functionalization. The hydroxyl group can be alkylated or acylated. The aromatic ring is activated towards nucleophilic aromatic substitution due to the presence of the electron-withdrawing nitro and nitrile groups.

Structural Identifiers

| Identifier | Value | Source(s) |

| SMILES | C1=CC(=C(C=C1[O-])O)C#N | [3] |

| InChI | InChI=1S/C7H4N2O3/c8-4-5-1-2-6(9(11)12)3-7(5)10/h1-3,10H | [3] |

| InChIKey | DZNPHVPBCNZVGW-UHFFFAOYSA-N | [3] |

Synthesis of 2-Hydroxy-4-nitrobenzonitrile

The most direct and common method for the synthesis of 2-hydroxybenzonitriles is the dehydration of the corresponding 2-hydroxyaryloxime, which is formed from the reaction of a 2-hydroxyarylaldehyde with hydroxylamine.[6] Therefore, 2-Hydroxy-4-nitrobenzonitrile can be readily synthesized from its aldehyde precursor, 2-Hydroxy-4-nitrobenzaldehyde.

Proposed Synthetic Pathway

Caption: Proposed reaction pathway for the synthesis of 2-Hydroxy-4-nitrobenzonitrile.

Experimental Protocol: Synthesis from 2-Hydroxy-4-nitrobenzaldehyde

This protocol is based on a general method for the one-pot conversion of aldehydes to nitriles.[6]

Materials:

-

2-Hydroxy-4-nitrobenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium formate

-

Formic acid (98-100%)

-

Toluene

-

Water (deionized)

-

Dichloromethane or Ethyl Acetate

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-Hydroxy-4-nitrobenzaldehyde (1 equivalent), hydroxylamine hydrochloride (1.2 equivalents), and sodium formate (1.2 equivalents) in a mixture of formic acid and toluene.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde.

-

Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel and add water to dissolve the inorganic salts.

-

Extraction: Separate the organic layer (toluene). Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine all organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude 2-Hydroxy-4-nitrobenzonitrile can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) or by column chromatography on silica gel.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

-

Aromatic Protons: The three protons on the aromatic ring will appear as a complex splitting pattern.

-

The proton ortho to the hydroxyl group and meta to the nitro group is expected to be a doublet.

-

The proton meta to both the hydroxyl and nitro groups will likely be a doublet of doublets.

-

The proton ortho to the nitro group will be a doublet.

-

The chemical shifts are expected to be in the range of δ 7.0 - 8.5 ppm. The exact shifts and coupling constants would need experimental determination.

-

-

Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on concentration and temperature, is expected for the phenolic proton.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the hydroxyl group will be the most downfield, while the carbons ortho and para to the nitro group will also be significantly deshielded.

-

Nitrile Carbon: A signal for the nitrile carbon is expected around δ 115-120 ppm.

Predicted Infrared (IR) Spectrum

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3500 - 3200 (broad) | O-H | Stretching |

| ~2230 | C≡N | Stretching |

| 1530 - 1500 | NO₂ | Asymmetric Stretch |

| 1350 - 1330 | NO₂ | Symmetric Stretch |

| ~1600, ~1480 | C=C (aromatic) | Stretching |

Mass Spectrometry

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 164. Key fragmentation patterns would likely involve the loss of NO₂, HCN, and CO. Predicted m/z values for various adducts have been calculated.[7]

| Adduct | Predicted m/z |

| [M+H]⁺ | 165.02947 |

| [M+Na]⁺ | 187.01141 |

| [M-H]⁻ | 163.01491 |

Biological Activity and Applications

Antibacterial Activity

2-Hydroxy-4-nitrobenzonitrile has been identified as a nitrile derivative with antibacterial activity, particularly against the gram-negative bacterium Pseudomonas aeruginosa.[1] The proposed mechanism of action involves interaction with pyochelin, a siderophore essential for iron uptake in this bacterium.[1] By inhibiting pyochelin uptake, the compound effectively starves the bacteria of iron, a critical nutrient for growth and proliferation. Additionally, it is suggested to inhibit protein synthesis by binding to bacterial ribosomes, leading to cell death.[1] The presence of the nitro group is often associated with antimicrobial activity in various compounds.[8]

Potential Applications in Drug Development

The unique mode of action of 2-Hydroxy-4-nitrobenzonitrile makes it an interesting lead compound for the development of novel antibiotics against P. aeruginosa, a pathogen known for its intrinsic and acquired resistance to many conventional antibiotics. Further structure-activity relationship (SAR) studies could lead to the development of more potent and selective analogs.

Other Potential Applications

This compound has also been suggested as a potential stabilizer for polymers like polystyrene and polyurethane, which are susceptible to degradation through hydrolysis or oxidation.[1]

Safety and Handling

2-Hydroxy-4-nitrobenzonitrile is classified as hazardous. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Information

| Hazard Statement | Code(s) |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation. |

| Codes | H302, H312, H315, H319, H332, H335 |

Source:[3]

Conclusion

2-Hydroxy-4-nitrobenzonitrile is a versatile molecule with significant potential, particularly in the field of antibacterial drug discovery. This guide has provided a comprehensive overview of its known physical and chemical properties, a plausible and detailed synthetic route, and an outline of its biological activity. While there is a need for further experimental validation of some of its properties, particularly its spectroscopic characterization and a more in-depth elucidation of its mechanism of action, the information presented here serves as a valuable resource for researchers and scientists working with this compound.

References

- Google Patents. (n.d.). Method for the preparation of 2 hydroxybenzonitrile.

- Benchchem. (n.d.).

- Benchchem. (n.d.). Comparative Analysis of 2-Amino-4-methoxy-5-nitrobenzonitrile and its Analogue by Mass Spectrometry.

- Biosynth. (n.d.). 2-Hydroxy-4-nitrobenzaldehyde | 2460-58-4 | FH24265.

- ResearchGate. (n.d.). ¹H NMR spectrum of 4-hydroxy-2,5-dimethylbenzonitrile.

- Benchchem. (n.d.). Application Notes and Protocols: Lab-Scale Synthesis of 4-Nitrobenzaldehyde.

- The Royal Society of Chemistry. (n.d.).

-

PubChem. (n.d.). 2-Hydroxy-4-nitrobenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-5-nitrobenzonitrile. Retrieved from [Link]

- ChemicalBook. (n.d.). 4-Nitrobenzonitrile(619-72-7) 1H NMR spectrum.

- ChemicalBook. (n.d.). 4-Hydroxybenzaldehyde(123-08-0) 13C NMR spectrum.

- ResearchGate. (n.d.). (PDF) 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review.

- Chegg. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Hydroxy-4-nitrobenzonitrile: A Versatile Intermediate for Fine Chemicals and Pharmaceutical Synthesis.

-

PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

-

PubChem. (n.d.). 3-Hydroxy-4-nitrobenzonitrile. Retrieved from [Link]

- ChemicalBook. (n.d.). 4-Nitrobenzonitrile(619-72-7) 13C NMR spectrum.

-

NIST WebBook. (n.d.). Benzonitrile, 4-hydroxy-. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-hydroxy-4-nitrobenzonitrile (C7H4N2O3). Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. 2-Hydroxy-4-nitrobenzonitrile | C7H4N2O3 | CID 286148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Hydroxy-4-nitrobenzonitrile | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Hydroxy-5-nitrobenzonitrile | 39835-09-1 [chemicalbook.com]

- 6. US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents [patents.google.com]

- 7. PubChemLite - 2-hydroxy-4-nitrobenzonitrile (C7H4N2O3) [pubchemlite.lcsb.uni.lu]

- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: 2-Hydroxy-4-nitrobenzonitrile – Structural Dynamics and Synthetic Utility

The following technical guide details the structural dynamics, synthetic pathways, and pharmaceutical utility of 2-Hydroxy-4-nitrobenzonitrile .

Executive Summary

2-Hydroxy-4-nitrobenzonitrile (also known as 4-nitro-2-hydroxybenzonitrile or 2-cyano-5-nitrophenol) is a tris-functionalized aromatic scaffold critical to the synthesis of next-generation bioactives. Characterized by a "push-pull" electronic system—featuring an electron-donating hydroxyl group opposed by electron-withdrawing nitrile and nitro groups—this compound exhibits unique acidity and reactivity profiles. It serves as a pivotal intermediate in the development of Topoisomerase II inhibitors , mIDH1 inhibitors , and gamma-secretase modulators for Alzheimer’s disease.[1]

Structural Analysis & Electronic Properties[1]

The molecule comprises a benzene core substituted at the 1, 2, and 4 positions.[1] Its reactivity is defined by the interplay between the acidic phenol and the electrophilic aromatic ring.[1]

Molecular Geometry and Electronic Effects[1]

-

The "Push-Pull" System: The C2-hydroxyl group acts as a π-donor (+M effect), while the C1-nitrile and C4-nitro groups act as strong π-acceptors (-M effect).[1] This synergy significantly lowers the pKa of the phenolic proton compared to unsubstituted phenol.[1]

-

Intramolecular Bonding: A weak intramolecular hydrogen bond exists between the hydroxyl proton and the nitrile nitrogen, stabilizing the planar conformation and influencing solubility in non-polar solvents.[1]

-

Acidity (pKa): The presence of two strong electron-withdrawing groups (EWGs) stabilizes the phenoxide anion via resonance delocalization.[1] The pKa is estimated at 3.97 ± 0.22 , making it significantly more acidic than phenol (pKa ~10) and comparable to carboxylic acids.[1]

Functional Group Map (DOT Visualization)

Figure 1: Functional group interplay within 2-Hydroxy-4-nitrobenzonitrile. The electron-withdrawing nature of the Nitro and Nitrile groups significantly enhances the acidity of the Hydroxyl group.[1]

Physicochemical Characterization

Precise characterization data is essential for process scaling and quality control.[1]

| Property | Specification | Notes |

| CAS Number | 39835-14-8 | Distinct from 5-nitro isomer (39835-09-1) |

| Formula | C₇H₄N₂O₃ | MW: 164.12 g/mol |

| Appearance | Pale yellow to light brown solid | Nitro group chromophore |

| Melting Point | 160 – 162 °C | Sharp melt indicates high purity |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility (acidic pH) |

| pKa | ~3.97 (Predicted) | Deprotonates in mild base (e.g., NaHCO₃) |

Spectroscopic Signature[1]

-

IR (ATR):

-

¹H NMR (400 MHz, DMSO-d₆):

Synthetic Methodologies

The synthesis of 2-Hydroxy-4-nitrobenzonitrile must avoid the formation of the 3-nitro or 5-nitro isomers, which are common byproducts of direct nitration.[1] The most robust pathway utilizes Nucleophilic Aromatic Substitution (SNAr) .[1]

Primary Route: SNAr of 2-Chloro-4-nitrobenzonitrile

This method ensures regioselectivity by displacing a halogen at the activated 2-position.

Protocol:

-

Starting Material: 2-Chloro-4-nitrobenzonitrile (CAS 28163-00-0).[1][2]

-

Reagents: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).[1]

-

Solvent: DMSO or aqueous 1,4-Dioxane.

-

Conditions: Heat to 60–80 °C for 2–4 hours.

-

Workup: The reaction mixture is cooled and acidified with HCl. The product precipitates as a yellow solid due to the suppression of the phenoxide solubility.[1]

Synthetic Workflow Diagram (DOT)

Figure 2: Regioselective synthesis via Nucleophilic Aromatic Substitution (SNAr). This route avoids isomer separation issues common in direct nitration.[1]

Pharmaceutical Applications

2-Hydroxy-4-nitrobenzonitrile is not merely an end-product but a versatile scaffold for high-value APIs.[3]

Key Therapeutic Areas

-

Topoisomerase II Inhibitors: The scaffold is used to synthesize Phthalazine derivatives .[1][4] The hydroxyl group allows for etherification with solubilizing side chains, while the nitrile can be cyclized to form heterocycles.[1]

-

mIDH1 Inhibitors: Used as a core building block for mutant Isocitrate Dehydrogenase 1 inhibitors, crucial in glioma and leukemia treatment.[1] The nitro group is often reduced to an amine to form amide linkages.[1]

-

Alzheimer’s Research: Derivatives act as gamma-secretase modulators, potentially reducing amyloid-beta plaque formation.[1]

Derivatization Logic

-

Reduction: The nitro group is selectively reduced (H₂/Pd-C or Fe/NH₄Cl) to yield 5-amino-2-hydroxybenzonitrile , a precursor for azo dyes and complex heterocycles.[1]

-

Cyclization: The ortho-cyano and hydroxyl groups are precursors for benzoxazoles , a pharmacophore found in antimicrobial and anti-inflammatory agents.[1]

References

-

PubChem. 2-Hydroxy-4-nitrobenzonitrile (Compound).[1][2] National Library of Medicine.[1] [Link][1]

-

European Patent Office. Process for the preparation of 4-chloro-2-nitrobenzonitrile. EP0110559A1.[1] [Link][1][5]

-

National Institutes of Health (NIH). Synthesis and evaluation of 18F-labeled inhibitors for targeting mutant isocitrate dehydrogenase 1 (mIDH1). [Link][1]

Sources

- 1. TW201206946A - Compounds for the reduction of beta-amyloid production - Google Patents [patents.google.com]

- 2. 2-Chloro-4-nitrobenzonitrile | C7H3ClN2O2 | CID 141401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. data.epo.org [data.epo.org]

Unveiling the Biological Potential of 2-Hydroxy-4-nitrobenzonitrile: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enigmatic Profile of a Nitrile Derivative

2-Hydroxy-4-nitrobenzonitrile is a small molecule with a chemical structure featuring a hydroxyl group, a nitro group, and a nitrile group attached to a benzene ring.[1][2] While its primary application has been noted in the realm of material science as a potential stabilizer for polymers like polystyrene and polyurethane, emerging information points towards intriguing biological activities, particularly its antimicrobial properties. This guide aims to consolidate the current understanding of 2-Hydroxy-4-nitrobenzonitrile's biological effects, offering a technical overview for researchers and professionals in drug development. It is important to note that while preliminary activities have been described, in-depth, peer-reviewed studies providing extensive quantitative data are limited, highlighting a significant opportunity for future research.

Antimicrobial Activity: A Dual-Pronged Attack on Gram-Negative Bacteria

The most prominent biological activity attributed to 2-Hydroxy-4-nitrobenzonitrile is its antibacterial action, with a particular focus on Gram-negative bacteria.[1] The proposed mechanisms of action suggest a dual-pronged approach, targeting both nutrient acquisition and essential cellular processes.

Mechanism 1: Interference with Iron Uptake in Pseudomonas aeruginosa

Pseudomonas aeruginosa, a notorious opportunistic pathogen, relies on siderophores to scavenge iron, an essential nutrient for its survival and virulence. One such siderophore is pyochelin. 2-Hydroxy-4-nitrobenzonitrile is reported to interact with the pyochelin siderophore system, inhibiting its uptake by the bacteria.[1] By disrupting this crucial iron acquisition pathway, the compound effectively starves the bacteria of a vital element, leading to growth inhibition and, ultimately, cell death.[1]

Figure 1: Proposed mechanism of 2-Hydroxy-4-nitrobenzonitrile in inhibiting iron uptake in P. aeruginosa.

Mechanism 2: Ribosomal Binding and Protein Synthesis Inhibition

A second proposed mechanism of antibacterial action is the ability of 2-Hydroxy-4-nitrobenzonitrile to bind to the ribosomes of Gram-negative bacteria.[1] Ribosomes are the cellular machinery responsible for protein synthesis. By binding to these critical structures, the compound is thought to inhibit the synthesis of proteins necessary for bacterial growth and survival, leading to cell death.[1] The precise ribosomal subunit and binding site have not been elucidated in the available literature.

Figure 2: Proposed mechanism of ribosomal binding and protein synthesis inhibition by 2-Hydroxy-4-nitrobenzonitrile.

Experimental Protocols: A Call for Further Investigation

A significant gap in the current knowledge of 2-Hydroxy-4-nitrobenzonitrile is the lack of detailed, publicly available experimental protocols to validate the proposed biological activities. To rigorously assess its antimicrobial potential, the following standard assays would be essential:

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

Objective: To determine the lowest concentration of 2-Hydroxy-4-nitrobenzonitrile that inhibits visible growth (MIC) and the lowest concentration that results in bacterial death (MBC).

Methodology:

-

Preparation of Bacterial Inoculum: A standardized suspension of the test organism (e.g., Pseudomonas aeruginosa ATCC 27853) is prepared to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution: 2-Hydroxy-4-nitrobenzonitrile is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound with no visible bacterial growth.

-

MBC Determination: An aliquot from the wells showing no growth is sub-cultured onto agar plates. The MBC is the lowest concentration that shows no bacterial growth on the agar after incubation.

Iron Uptake Inhibition Assay

Objective: To experimentally verify the inhibition of pyochelin-mediated iron uptake.

Methodology:

-

Bacterial Culture: P. aeruginosa is grown in an iron-deficient medium to induce siderophore production.

-

Radiolabeled Iron: The assay is performed using radiolabeled iron (e.g., ⁵⁵Fe).

-

Treatment: Bacterial cells are incubated with ⁵⁵Fe-pyochelin complex in the presence and absence of varying concentrations of 2-Hydroxy-4-nitrobenzonitrile.

-

Measurement: The amount of radioactivity incorporated into the bacterial cells is measured using a scintillation counter. A significant reduction in radioactivity in the presence of the compound would indicate inhibition of iron uptake.

In Vitro Ribosome Binding Assay

Objective: To confirm the direct binding of 2-Hydroxy-4-nitrobenzonitrile to bacterial ribosomes.

Methodology:

-

Ribosome Isolation: Ribosomes are isolated from a Gram-negative bacterial strain.

-

Ligand Binding: A competitive binding assay can be performed using a known radiolabeled or fluorescently-labeled ribosome-binding antibiotic.

-

Incubation: Ribosomes are incubated with the labeled antibiotic in the presence of increasing concentrations of 2-Hydroxy-4-nitrobenzonitrile.

-

Measurement: The displacement of the labeled antibiotic is measured. A decrease in the signal from the labeled antibiotic would suggest competitive binding of 2-Hydroxy-4-nitrobenzonitrile to the ribosome.

Safety and Toxicology Profile

Based on aggregated GHS information, 2-Hydroxy-4-nitrobenzonitrile is classified with several hazard statements.[3] Researchers and drug development professionals must handle this compound with appropriate safety precautions.

| Hazard Statement | GHS Classification |

| Harmful if swallowed | Acute toxicity, oral (Category 4)[3] |

| Harmful in contact with skin | Acute toxicity, dermal (Category 4)[3] |

| Causes skin irritation | Skin corrosion/irritation (Category 2)[3] |

| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2)[3] |

| Harmful if inhaled | Acute toxicity, inhalation (Category 4)[3] |

| May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[3] |

Future Directions and Opportunities for Research

The current understanding of the biological activity of 2-Hydroxy-4-nitrobenzonitrile is in its infancy. The preliminary reports of its antibacterial activity are promising but require substantial validation and expansion. Key areas for future research include:

-

Quantitative Antimicrobial Studies: Determination of MIC and MBC values against a broad panel of clinically relevant Gram-negative and Gram-positive bacteria is crucial.

-

Detailed Mechanistic Elucidation: In-depth studies are needed to confirm the proposed mechanisms of pyochelin uptake inhibition and ribosome binding. This includes identifying the specific molecular targets and binding kinetics.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogues of 2-Hydroxy-4-nitrobenzonitrile could lead to the identification of more potent and selective antimicrobial agents.

-

In Vivo Efficacy and Toxicity Studies: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of the compound.

-

Exploration of Other Biological Activities: Given the diverse activities of related nitro- and hydroxy- substituted benzonitriles, screening for other potential activities (e.g., antifungal, antiviral, anticancer) may be warranted.

Conclusion

2-Hydroxy-4-nitrobenzonitrile presents an interesting, albeit underexplored, profile as a potential antimicrobial agent. The proposed dual mechanisms of action against Gram-negative bacteria are scientifically plausible and warrant further investigation. However, the lack of robust, peer-reviewed data necessitates a cautious yet optimistic approach. This technical guide serves as a foundational resource, summarizing the current knowledge and, more importantly, highlighting the critical need for further research to unlock the full therapeutic potential of this intriguing molecule.

References

-

PubChem. (n.d.). 2-Hydroxy-4-nitrobenzonitrile. Retrieved January 30, 2026, from [Link]

Sources

Introduction: The Strategic Importance of the 2-Hydroxy-4-nitrobenzonitrile Scaffold

An In-Depth Technical Guide to 2-Hydroxy-4-nitrobenzonitrile Derivatives and Analogs for Drug Discovery Professionals

The 2-hydroxy-4-nitrobenzonitrile core is a versatile scaffold in medicinal chemistry and materials science. Characterized by a benzene ring substituted with hydroxyl, nitro, and nitrile functional groups, this molecule and its analogs serve as crucial building blocks for more complex chemical entities.[1] The unique electronic properties and reactivity imparted by these groups make this scaffold a valuable starting point for developing novel therapeutic agents and advanced materials.[1][2]

This guide, designed for researchers and drug development scientists, provides a comprehensive overview of the 2-hydroxy-4-nitrobenzonitrile landscape. We will delve into its fundamental physicochemical properties, explore robust synthetic pathways, analyze its biological activities and mechanisms of action, and discuss the structure-activity relationships of key derivatives that have emerged in recent research.

Physicochemical and Structural Characteristics

The arrangement of the hydroxyl, nitro, and nitrile groups on the benzonitrile ring dictates the molecule's reactivity, polarity, and potential for intermolecular interactions. The electron-withdrawing nature of both the nitro (-NO₂) and nitrile (-C≡N) groups, combined with the hydrogen-bonding capability of the hydroxyl (-OH) group, creates a unique chemical personality that is highly valuable in drug design. The hydroxyl group, in particular, is a powerful modulator of molecular behavior, capable of forming critical interactions with biological targets.[3]

Below is a comparative summary of the core molecule and its key isomers.

| Property | 2-Hydroxy-4-nitrobenzonitrile | 2-Hydroxy-5-nitrobenzonitrile | 3-Hydroxy-4-nitrobenzonitrile | 4-Nitrobenzonitrile (Parent) |

| CAS Number | 39835-14-8 | 66324-14-1 | 18495-15-3 | 619-72-7 |

| Molecular Formula | C₇H₄N₂O₃ | C₇H₄N₂O₃ | C₇H₄N₂O₃ | C₇H₄N₂O₂ |

| Molecular Weight | 164.12 g/mol [4] | 164.12 g/mol [5] | 164.12 g/mol [1] | 148.12 g/mol [6] |

| Appearance | Not specified | Not specified | Powder[1] | Light yellow crystals[2] |

| Purity | Research Grade | Research Grade | ≥99%[1] | ≥98% (GC)[2] |

| Key Structural Feature | Hydroxyl ortho to nitrile, nitro para to hydroxyl | Hydroxyl ortho to nitrile, nitro meta to hydroxyl | Hydroxyl meta to nitrile, nitro para to hydroxyl | Lacks hydroxyl group |

Synthetic Strategies and Methodologies

The synthesis of 2-hydroxy-4-nitrobenzonitrile and its analogs is critical for their availability in research and development. Several strategies exist, often starting from commercially available substituted phenols, anilines, or aldehydes. The choice of route depends on factors like starting material cost, scalability, and desired purity.

General Synthesis Workflow from a Substituted Aldehyde

A common and reliable method for producing hydroxybenzonitriles involves the conversion of a corresponding hydroxyaldehyde. This two-step process first forms an aldoxime intermediate, which is then dehydrated to yield the final nitrile product.[7][8] This approach is favored for its relatively mild conditions and good yields.

Caption: General workflow for synthesizing 2-hydroxybenzonitriles.

Detailed Experimental Protocol: Synthesis from Salicylaldehyde Analog

This protocol is adapted from established methods for converting a hydroxyaldehyde to a hydroxynitrile.[8] It provides a self-validating system where the progress can be monitored at each stage.

Materials:

-

2-Hydroxy-4-nitrobenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Toluene

-

Triphosgene (or Thionyl Chloride)

-

Deionized water

-

Dichloromethane (DCM) or Ethyl Acetate for extraction

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Oxime Formation:

-

In a round-bottomed flask equipped with a magnetic stirrer, dissolve 1 molar equivalent of 2-hydroxy-4-nitrobenzaldehyde in a suitable solvent like aqueous ethanol.

-

Add 1.1 molar equivalents of hydroxylamine hydrochloride, followed by the slow addition of 1.2 molar equivalents of sodium bicarbonate to neutralize the HCl and liberate free hydroxylamine.

-

Causality Insight: The base is crucial to deprotonate the hydroxylamine salt, generating the nucleophilic NH₂OH required to attack the aldehyde's carbonyl carbon.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Once complete, quench the reaction with water and extract the product (2-hydroxy-4-nitrobenzaldoxime) with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aldoxime.

-

-

Dehydration to Nitrile:

-

Safety Precaution: This step should be performed in a well-ventilated fume hood as reagents like triphosgene and thionyl chloride are toxic and corrosive.

-

Charge the crude aldoxime into a new flask and dissolve it in an anhydrous solvent such as toluene.[8]

-

Slowly add 0.5 molar equivalents of triphosgene (as a solution in toluene) or 1.1 equivalents of thionyl chloride dropwise, maintaining the temperature below 50°C.

-

Causality Insight: These reagents act as powerful dehydrating agents, converting the oxime's hydroxyl group into a good leaving group, which facilitates the elimination reaction to form the nitrile's triple bond.

-

After the addition is complete, stir the mixture for another 1-2 hours at 50-60°C to ensure the reaction goes to completion (monitor by TLC).

-

Cool the reaction mixture to room temperature and carefully quench by adding water.

-

Separate the organic and aqueous layers. Extract the aqueous phase with dichloromethane.[7]

-

Combine the organic layers, wash with a 5% sodium hydroxide solution to remove any unreacted phenolic starting material[9], then wash with water and brine.

-

Dry the final organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 2-hydroxy-4-nitrobenzonitrile.

-

The product can be further purified by recrystallization or column chromatography.

-

Biological Activity and Therapeutic Potential

Derivatives of the nitrobenzonitrile scaffold exhibit a wide range of biological activities, making them attractive for drug discovery programs.

Antibacterial Activity

2-Hydroxy-4-nitrobenzonitrile has demonstrated notable antibacterial properties, particularly against the gram-negative bacterium Pseudomonas aeruginosa.[10] Its mechanism of action is believed to be twofold:

-

Inhibition of Siderophore Uptake: The compound interferes with pyochelin, a key siderophore used by P. aeruginosa to acquire iron, an essential nutrient for its survival and growth.[10]

-

Protein Synthesis Inhibition: It can bind to bacterial ribosomes, thereby halting the synthesis of proteins necessary for bacterial growth and leading to cell death.[10]

Caption: Proposed antibacterial mechanism of 2-hydroxy-4-nitrobenzonitrile.

Tyrosine Kinase Inhibition

Fluorinated analogs, such as 2-fluoro-4-nitrobenzonitrile, serve as crucial intermediates in the synthesis of irreversible tyrosine kinase inhibitors.[11] These inhibitors are a cornerstone of modern cancer therapy, and their applications may extend to treating conditions like atherosclerosis and psoriasis.[11] The nitrobenzonitrile moiety acts as a reactive handle and a structural anchor for building more complex molecules that bind to the kinase active site.

Antimicrobial and Antioxidant Properties

Other isomers, including 3-hydroxy-4-nitrobenzonitrile, have been investigated for broader antimicrobial and antioxidant effects.[12] This suggests that the core scaffold can be tuned through positional isomerism to target different biological pathways, positioning these compounds as valuable starting points for drug discovery campaigns.[1][12]

Considerations in Drug Development

While the biological activity is promising, the journey of a nitrobenzonitrile derivative to a clinical candidate requires careful consideration of its ADME (Absorption, Distribution, Metabolism, Excretion) and toxicological profile.

-

Metabolism: The nitrile group can be subject to metabolism. While often considered hydrolytic, the conversion of nitriles to amides can also be mediated by cytochrome P450 (CYP) enzymes.[13] The nitro group can be reduced in vivo, which can lead to different metabolites with their own activity and toxicity profiles. The presence of these functional groups necessitates early screening for potential drug-drug interactions, particularly mechanism-based inhibition of key CYP enzymes like CYP3A4.[14][15]

-

Pharmacokinetics: The overall physicochemical properties of the molecule will govern its absorption and distribution. The presence of a hydroxyl group can improve solubility but may also increase clearance through glucuronidation or sulfation.[16] Early pharmacokinetic studies are essential to understand the compound's bioavailability and half-life.[17]

-

Safety and Toxicity: Nitroaromatic compounds can sometimes raise toxicity flags. The parent compound, 4-nitrobenzonitrile, is classified as acutely toxic if swallowed, inhaled, or in contact with skin.[6][18] Hydroxylated derivatives like 2-hydroxy-4-nitrobenzonitrile are also listed with warnings for being harmful and causing irritation.[4] Therefore, comprehensive toxicological profiling is a mandatory step in the development process.

Conclusion

The 2-hydroxy-4-nitrobenzonitrile scaffold and its analogs represent a rich and versatile class of compounds with significant potential in drug discovery. Their demonstrated antibacterial, anti-cancer, and antioxidant activities, coupled with well-defined synthetic routes, make them highly attractive starting points for medicinal chemists. However, successful translation from a lead compound to a clinical drug requires a deep understanding of not only its synthesis and biological action but also its metabolic fate and toxicological profile. This guide provides the foundational knowledge for researchers to confidently and strategically explore the vast potential of this valuable chemical family.

References

-

Synthesis of 2-hydroxy-4-n-octaoxybenzophenones (UV-531) with the phase transfer method - TSI Journals. Trade Science Inc. URL: [Link]

-

2-hydroxy-4-nitrobenzonitrile (C7H4N2O3) - PubChem. National Center for Biotechnology Information. URL: [Link]

-

Metabolism and Disposition of 2-Hydroxy-4-Methoxybenzophenone, a Sunscreen Ingredient, in Harlan Sprague Dawley Rats and B6C3F1/N Mice; a Species and Route Comparison - NIH. National Institutes of Health. URL: [Link]

-

p-NITROBENZONITRILE - Organic Syntheses Procedure. Organic Syntheses. URL: [Link]

-

p-hydroxybenzonitrile synthesis - Sciencemadness.org. Sciencemadness.org. URL: [Link]

-

(PDF) 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review - ResearchGate. ResearchGate. URL: [Link]

- US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents. Google Patents.

- CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents. Google Patents.

-

Unlocking Potential: Exploring the Diverse Applications of Nitrobenzonitrile Derivatives - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

4-Nitrobenzonitrile | C7H4N2O2 | CID 12090 - PubChem. National Center for Biotechnology Information. URL: [Link]

-

3-Hydroxy-4-nitrobenzonitrile: A Versatile Intermediate for Fine Chemicals and Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Process For Preparation Of 2 Hydroxybenzonitrile - Quick Company. Quick Company. URL: [Link]

-

2-Hydroxy-4-nitrobenzonitrile | C7H4N2O3 | CID 286148 - PubChem. National Center for Biotechnology Information. URL: [Link]

-

2-Hydroxy-5-nitrobenzonitrile | C7H4N2O3 | CID 11116377 - PubChem. National Center for Biotechnology Information. URL: [Link]

-

3-Nitrobenzonitrile | C7H4N2O2 | CID 12079 - PubChem. National Center for Biotechnology Information. URL: [Link]

-

Differential Inhibition of Cytochromes P450 3A4 and 3A5 by the Newly Synthesized Coumarin Derivatives - NIH. National Institutes of Health. URL: [Link]

-

4‐Nitrobenzonitrile - ResearchGate. ResearchGate. URL: [Link]

-

Mechanism-based inactivation of cytochrome P450 2B1 by N-benzyl-1-aminobenzotriazole. Journal of Pharmacology and Experimental Therapeutics. URL: [Link]

-

Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. URL: [Link]

-

Pharmacokinetics of drugs: newborn perspective - Pediatric Medicine. Pediatric Medicine. URL: [Link]

-

The underappreciated hydroxyl in drug discovery. Drug Discovery Today. URL: [Link]

-

Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - Biomolecules & Therapeutics. Biomolecules & Therapeutics. URL: [Link]

-

Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil - PubMed. National Center for Biotechnology Information. URL: [Link]

-

Chapter 26 Mechanism-Based Inhibition of CYP3A4 and Other Cytochromes P450 | Request PDF - ResearchGate. ResearchGate. URL: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. 2-Hydroxy-4-nitrobenzonitrile | C7H4N2O3 | CID 286148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Hydroxy-5-nitrobenzonitrile | C7H4N2O3 | CID 11116377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Nitrobenzonitrile | C7H4N2O2 | CID 12090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents [patents.google.com]

- 8. Process For Preparation Of 2 Hydroxybenzonitrile [quickcompany.in]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. biosynth.com [biosynth.com]

- 11. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]

- 12. nbinno.com [nbinno.com]

- 13. Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications [biomolther.org]

- 15. researchgate.net [researchgate.net]

- 16. Metabolism and Disposition of 2-Hydroxy-4-Methoxybenzophenone, a Sunscreen Ingredient, in Harlan Sprague Dawley Rats and B6C3F1/N Mice; a Species and Route Comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Buy 4-Nitrobenzonitrile | 619-72-7 [smolecule.com]

Technical Guide: Safety & Handling of 2-Hydroxy-4-nitrobenzonitrile

[1]

Executive Summary & Chemical Identity[1]

This guide provides a technical safety framework for 2-Hydroxy-4-nitrobenzonitrile , a functionalized aromatic scaffold used in the synthesis of anti-androgens, antimicrobial agents, and high-performance polymers.[1]

Critical Identity Note: Researchers often confuse this specific derivative with its parent compound, 4-Nitrobenzonitrile (CAS 619-72-7) .[1] While they share a "nitro-nitrile" core, the addition of the hydroxyl group at the ortho position significantly alters its physicochemical behavior, particularly its acidity and solubility profile.[1] This guide focuses on the hydroxy-derivative (CAS 39835-14-8) while referencing the parent scaffold's toxicity profile where data gaps exist.

Molecular Architecture

The molecule features a "Push-Pull" electronic system:[1]

-

Electron Withdrawing Groups (EWG): The Nitro (-NO₂) group at the para position and the Cyano (-CN) group at the C1 position strongly pull electron density from the ring.[1]

-

Electron Donating Group (EDG): The Hydroxyl (-OH) group at the ortho position acts as a donor but is heavily influenced by the EWGs.[1]

Implication: This electronic arrangement renders the phenolic hydroxyl group exceptionally acidic (predicted pKa ~4–5), making the compound prone to rapid deprotonation even by weak bases (e.g., bicarbonates), drastically increasing its water solubility and bioavailability.[1]

Physicochemical Profiling & Hazard Analysis[1][2]

The following data aggregates experimental values and high-confidence predictive models to establish a safety baseline.

Table 1: Physicochemical Properties

| Property | Value / Description | Operational Significance |

| CAS Number | 39835-14-8 | Unique identifier for inventory tracking.[1][2] |

| Molecular Formula | C₇H₄N₂O₃ | MW: 164.12 g/mol .[2][3] |

| Appearance | Pale yellow to orange crystalline powder | Color intensity increases with impurity or oxidation. |

| Melting Point | 146–150 °C (Parent) / >190°C (Hydroxy-deriv.)[1] | High thermal stability, but dust explosion risk exists.[1] |

| Acidity (pKa) | ~4.0 (Predicted) | Critical: More acidic than acetic acid.[1] Forms salts instantly with bases. |

| Solubility | Low in water (neutral); High in organic solvents (DMSO, DMF); High in basic water.[1] | Do not use basic aqueous washes for extraction; the product will partition into the water layer. |

The Nitro-Nitrile Nexus: Toxicity Risks

While the hydroxy group reduces volatility compared to the parent nitrobenzonitrile, the core pharmacophore presents specific risks:[1]

-

Acute Toxicity (Oral/Dermal): The parent compound (4-Nitrobenzonitrile) is classified as Fatal if swallowed (H300) .[1][4] The hydroxy derivative is often classified as Harmful (H302) , but researchers should treat it with "High Toxicity" protocols due to the potential for metabolic reduction of the nitro group.[1]

-

Metabolic Cyanide Release: Aromatic nitriles are generally stable. However, oxidative metabolism (P450 enzymes) or combustion can release Hydrogen Cyanide (HCN).[1]

-

Skin Absorption: The phenolic nature allows for hydrogen bonding with skin proteins. If the material is in a basic solution (phenoxide form), dermal permeation rates increase significantly.[1]

Operational Protocols: Handling & Synthesis

Diagram 1: Safe Handling Workflow

This flowchart outlines the decision logic for handling solid vs. solution-phase material.

Caption: Decision matrix for engineering controls and PPE based on physical state. Note the specific glove requirement for solutions.

Protocol A: Solid Handling (Weighing & Transfer)

Risk: Dust inhalation causes rapid systemic absorption via mucous membranes.[1]

-

Engineering Control: Always weigh inside a Balance Enclosure or a Fume Hood with a draft shield. Never weigh on an open bench.

-

Static Control: Use an anti-static gun or polonium strip. Nitro-aromatics can be static-sensitive; while not primary explosives, they are energetic.[1]

-

Decontamination: Wipe the balance area with a methanol-dampened tissue, then dispose of the tissue as solid toxic waste.

Protocol B: Reaction Safety (The "Base" Trap)

Risk: Unintended exotherms and solubility inversion.[1]

-

The Scenario: You attempt to extract the product using an aqueous workup.

-

The Error: Using 1M NaOH or NaHCO₃ to wash the organic layer.

-

The Result: The 2-hydroxy group deprotonates (pKa ~4).[1] The product becomes a water-soluble phenoxide salt and is discarded with the aqueous waste.

-

Correct Protocol: Use acidic water (pH ~2-3) or neutral brine for washes to keep the molecule protonated and in the organic phase.[1]

Thermal Stability & Reactivity Logic

Nitro-substituted benzonitriles possess high energy potential. While 2-hydroxy-4-nitrobenzonitrile is generally stable, it can undergo "runaway" decomposition under specific conditions.[1]

Diagram 2: Chemical Incompatibility Map

Visualizing the reaction risks associated with the functional groups.

Caption: Reactivity profile showing incompatibility with bases (salt formation) and heat (decomposition risk).[1]

DSC Recommendation: Before scaling any reaction >5g, perform Differential Scanning Calorimetry (DSC). Look for exotherms starting below 200°C. If an exotherm is detected, do not distill the compound; use column chromatography or crystallization.

Emergency Response & Waste Management

First Aid Protocols

-

Inhalation: Move to fresh air immediately. If breathing is labored, oxygen should be administered by trained personnel.[1]

-

Skin Contact:

-

Immediate: Wash with soap and copious water for 15 minutes.[3]

-

Contraindication:Do not use ethanol or DMSO to wash the skin; this will increase the absorption of the nitro compound into the bloodstream.

-

-

Cyanide Antidote? While this is a nitrile, standard cyanide antidote kits (Amyl nitrite/Sodium thiosulfate) are not typically required for simple exposure unless the material was ingested in large quantities or burned (releasing HCN).[1] Treat primarily as a nitro-aromatic poison (methemoglobinemia risk).[1]

Waste Disposal[6][7]

-

Stream: Toxic Organic Waste.

-

Incompatibility: Do not mix with bleach (Sodium Hypochlorite).[1] While bleach is often used to quench cyanides, the reaction with the phenolic ring can form chlorinated toxic byproducts or cause exothermic oxidation of the nitro group.

-

Destruction: Professional incineration is the only validated disposal method.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 286148, 2-Hydroxy-4-nitrobenzonitrile. Retrieved January 30, 2026 from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: 4-Nitrobenzonitrile (Parent Scaffold Toxicity Data). Retrieved from [Link][1]

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

2-Hydroxy-4-nitrobenzonitrile material safety data sheet (MSDS)

An In-depth Technical Guide to the Safe Handling of 2-Hydroxy-4-nitrobenzonitrile

Foreword: A Researcher's Perspective on Chemical Safety

In the realm of drug discovery and scientific research, novel chemical entities are the building blocks of innovation. 2-Hydroxy-4-nitrobenzonitrile is one such molecule, a nitrile derivative noted for its potential antibacterial activity.[1] While standard Material Safety Data Sheets (MSDS) provide a necessary regulatory overview, they often lack the contextual depth required by practicing scientists. This guide is designed to bridge that gap. Authored from the perspective of a senior application scientist, it moves beyond mere compliance to foster a deep, mechanistic understanding of the hazards associated with this compound and the logic behind the protocols for its safe handling. Here, we dissect the "why" behind each safety recommendation, empowering researchers to not only follow procedures but to make informed risk assessments in their daily work.

Core Chemical Identity and Physicochemical Properties

Understanding a chemical begins with its fundamental properties. 2-Hydroxy-4-nitrobenzonitrile is a solid organic compound whose structure incorporates three key functional groups—hydroxyl (-OH), nitro (-NO₂), and nitrile (-C≡N)—on a benzene ring. This specific arrangement dictates its reactivity, stability, and toxicological profile.

| Property | Value | Source |

| CAS Number | 39835-14-8 | |

| Molecular Formula | C₇H₄N₂O₃ | [1] |

| Molecular Weight | 164.12 g/mol | [1][2] |

| Appearance | Solid | |

| Synonyms | NSC 143981 | [1] |

| SMILES String | OC1=C(C#N)C=CC(=O)=C1 | |

| InChI Key | DZNPHVPBCNZVGW-UHFFFAOYSA-N |

These identifiers are crucial for unambiguous documentation and for searching literature and regulatory databases.

Hazard Analysis: A Mechanistic Approach

The hazard profile of 2-Hydroxy-4-nitrobenzonitrile is a composite of the risks posed by its constituent functional groups. While specific toxicological data for this exact isomer is limited, a robust safety assessment can be constructed by analyzing its structure and data from closely related analogues.

The primary GHS classification available for this specific compound is Eye Irritant Category 2 , indicating it can cause serious eye irritation. However, compounds with similar structures, such as its isomers and other nitro-substituted benzonitriles, are frequently classified as harmful if swallowed (Acute Toxicity 4, Oral), skin irritants (Skin Irritant 2), and potential respiratory irritants.[3][4][5] Therefore, it is prudent to handle this compound as if it possesses these additional hazards.

Caption: Functional group contributions to the overall hazard profile.

-

The Nitrile Moiety (-C≡N): This is arguably the most significant group from a toxicological standpoint. Many organic nitriles can be metabolized in the body to release inorganic cyanide ions (CN⁻). Cyanide is a potent and rapid-acting poison that inhibits cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain, effectively halting cellular respiration. This is the mechanistic basis for the "harmful if swallowed" or potentially more severe toxicity classifications seen in related compounds. Utmost caution should always be exercised with any nitrile-containing compound.

-

The Nitroaromatic System (-NO₂): Aromatic nitro compounds are well-known irritants. The electron-withdrawing nature of the nitro group can make the aromatic ring more susceptible to nucleophilic attack and can contribute to skin and eye irritation.[3][4]

-

The Phenolic Hydroxyl (-OH): Phenols are weakly acidic and can act as skin and eye irritants by denaturing proteins upon contact.

Proactive Risk Management and Laboratory Protocols

A thorough understanding of the hazards allows for the design of self-validating protocols where safety is an integral part of the workflow.

Engineering Controls and Personal Protective Equipment (PPE)

The primary goal is to prevent all contact and inhalation.

-

Ventilation: All manipulations of solid 2-Hydroxy-4-nitrobenzonitrile or its solutions must be performed inside a certified chemical fume hood. This is non-negotiable and serves as the primary engineering control to prevent inhalation of fine dust particles.[6][7]

-

Eye Protection: Safety glasses with side-shields conforming to EN166 or ANSI Z87.1 standards are mandatory.[7][8] Given the H319 classification, upgrading to chemical splash goggles is a highly recommended best practice.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. It is critical to inspect gloves for any defects before use and to practice proper removal techniques to avoid contaminating the skin.[8] Contaminated gloves should be disposed of immediately as hazardous waste.

-

Body Protection: A standard laboratory coat must be worn and kept fastened. For larger quantities, additional protective clothing may be necessary.[7]

Protocol: Weighing and Preparing a Stock Solution

This common procedure carries significant risk if not performed correctly.

Objective: To safely weigh 10 mg of solid 2-Hydroxy-4-nitrobenzonitrile and prepare a 10 mM stock solution in DMSO.

Methodology:

-

Preparation: Don all required PPE (goggles, lab coat, gloves). Ensure the chemical fume hood sash is at the appropriate working height and the workspace is clean and uncluttered.

-

Tare Balance: Place an anti-static weigh boat on the analytical balance and tare it. Causality: Using an anti-static boat prevents the fine, potentially airborne powder from being repelled by static electricity, minimizing contamination and exposure risk.

-

Aliquot Transfer: Inside the fume hood, carefully use a dedicated, clean spatula to transfer a small amount of the solid from the stock bottle to the weigh boat. Do not remove the compound from the fume hood for weighing.

-

Weighing: Close the balance draft shield and record the weight. Adjust the amount carefully within the fume hood until the target weight (10 mg) is reached. Causality: Performing all transfers within the hood contains any dust generated.

-

Dissolution: Using forceps, carefully place the weigh boat containing the compound into a pre-labeled glass vial. Add the calculated volume of DMSO (approx. 6.09 mL for 10 mg to make 10 mM) to the vial. Causality: Placing the entire boat into the vial prevents loss of material and potential aerosolization during a dry powder transfer.

-

Mixing: Cap the vial securely and mix by vortexing or gentle agitation until the solid is fully dissolved.

-

Cleanup & Disposal: Treat the spatula and any contaminated materials (e.g., wipes) as hazardous waste. Dispose of them in the designated solid waste container. Clean the work area thoroughly.[8]

Emergency Response: A Logical Workflow

In the event of an exposure or spill, a clear, logical response is critical.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][9] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[9] Rationale: Rapid and prolonged irrigation is essential to dilute and wash away the irritant, minimizing damage to the cornea.

-

Skin Contact: Remove all contaminated clothing immediately.[7] Wash the affected area with plenty of soap and water.[3][7] Seek medical attention if irritation develops or persists.[8]

-

Inhalation: Move the individual to fresh air at once.[7][8] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth with water.[7][8] Never give anything by mouth to an unconscious person.[9] Call a poison control center or physician immediately.[7] Rationale: Inducing vomiting can cause aspiration of the chemical into the lungs, leading to further damage.

Spill Management Workflow

For a small spill of solid material:

Caption: Logical workflow for managing a small laboratory spill.

The key principle in any solid spill cleanup is to avoid aerosolizing the dust.[8][10] Dry cleanup procedures are preferred. Prevent the material from entering drains or waterways.[10]

Stability, Storage, and Disposal

-

Stability: The product is expected to be stable under standard laboratory conditions. However, avoid strong oxidizing agents and strong bases, which could lead to vigorous or hazardous reactions.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] The storage class is generally considered to be for combustible solids.

-

Disposal: All waste material, including empty containers, must be disposed of as hazardous waste through an approved disposal plant, in accordance with local, state, and federal regulations.[9][11] Do not empty into drains.[7]

References

-

Valsynthese SA. (2022, May 13). Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde. Retrieved from [Link]

-

Capot Chemical. (2015, December 2). MSDS of 2-Hydroxy-5-nitrobenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-5-nitrobenzonitrile. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzonitrile, 2-hydroxy- (CAS 611-20-1). Retrieved from [Link]

-

National Toxicology Program. (1992). NTP Technical Report on the Toxicity Studies of 2-Hydroxy-4-methoxybenzophenone. PubMed. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-4-nitrobenzonitrile. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-hydroxy-4-nitrobenzonitrile (C7H4N2O3). Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. 2-Hydroxy-4-nitrobenzonitrile | C7H4N2O3 | CID 286148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. valsynthese.ch [valsynthese.ch]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. 2-Hydroxy-5-nitrobenzonitrile | 39835-09-1 [chemicalbook.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. capotchem.com [capotchem.com]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. spectrumchemical.com [spectrumchemical.com]

A Comprehensive Technical Guide to the Solubility of 2-Hydroxy-4-nitrobenzonitrile for Pharmaceutical Research and Development

This guide provides an in-depth exploration of the solubility of 2-Hydroxy-4-nitrobenzonitrile, a compound of significant interest in medicinal chemistry and material science.[1] While extensive quantitative solubility data for this specific molecule is not widely published, this document serves as a comprehensive manual for researchers, scientists, and drug development professionals. It outlines the theoretical principles governing its solubility, provides detailed, field-proven protocols for its experimental determination, and describes the subsequent data analysis required to model its thermodynamic behavior.

Understanding 2-Hydroxy-4-nitrobenzonitrile: A Structural Perspective on Solubility

2-Hydroxy-4-nitrobenzonitrile is a multifaceted aromatic compound featuring a benzene ring substituted with a hydroxyl (-OH) group, a nitro (-NO₂) group, and a nitrile (-C≡N) group. The interplay of these functional groups dictates its physicochemical properties and, consequently, its solubility in various solvent systems.

-

Hydroxyl Group (-OH): This group is polar and can act as both a hydrogen bond donor and acceptor. The presence of the O-H bond significantly increases the molecule's capacity for hydrogen bonding, which is expected to enhance its solubility in polar protic solvents like water and alcohols.[2]

-

Nitrile Group (-C≡N): The nitrile group is strongly polar and contributes to the molecule's overall dipole moment.[3] While it can act as a hydrogen bond acceptor, it is not a donor. Its polarity suggests favorable interactions with polar aprotic solvents.[4]

-

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group and is also highly polar. It can participate in dipole-dipole interactions and act as a weak hydrogen bond acceptor. Research suggests that the nitro group does not form strong hydrogen bonds with water, rendering such compounds less hydrophilic than their polarity might suggest.[5]

-

Aromatic Ring: The benzene ring is nonpolar and contributes to van der Waals interactions. This feature suggests some degree of solubility in less polar or aromatic solvents.

The combination of these functional groups results in a molecule with a complex and nuanced solubility profile. It is anticipated to exhibit limited solubility in nonpolar solvents and greater solubility in polar solvents, with the extent of solubility depending on the solvent's ability to engage in hydrogen bonding and dipole-dipole interactions with the solute.

Applications and Importance of Solubility Data

2-Hydroxy-4-nitrobenzonitrile and its isomers are valuable intermediates in the synthesis of pharmaceuticals and other advanced materials.[1] Understanding its solubility is critical for:

-

Process Chemistry: Optimizing reaction conditions, purification through crystallization, and product isolation.

-

Formulation Development: Designing appropriate dosage forms and delivery systems for potential therapeutic agents.

-

In Vitro and In Vivo Studies: Ensuring accurate and reproducible results in biological assays by preventing compound precipitation.

Theoretical Framework: The Thermodynamics of Dissolution

The dissolution of a solid in a liquid is a thermodynamic process governed by the change in Gibbs free energy (ΔG_sol). For dissolution to be spontaneous, ΔG_sol must be negative. The Gibbs free energy of solution is related to the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution by the following equation:

ΔG_sol = ΔH_sol - TΔS_sol

Where:

-

ΔH_sol represents the heat absorbed or released during dissolution. An endothermic process (ΔH_sol > 0) is favored by an increase in temperature.

-

ΔS_sol represents the change in disorder of the system upon dissolution. Dissolution of a crystalline solid into a liquid phase typically results in an increase in entropy (ΔS_sol > 0).

-

T is the absolute temperature in Kelvin.

Thermodynamic Models for Solubility Correlation

To understand the temperature dependence of solubility and to derive thermodynamic parameters from experimental data, several mathematical models are employed. The most common and effective models for this purpose are the van't Hoff and the modified Apelblat equations.[6][7]

-

Van't Hoff Equation: This model describes the relationship between the mole fraction solubility (x) and temperature (T) and is used to estimate the apparent thermodynamic properties of dissolution.[8] The integrated form of the van't Hoff equation is:

ln(x) = - (ΔH_sol / R) * (1/T) + (ΔS_sol / R)

Where R is the ideal gas constant. A plot of ln(x) versus 1/T should yield a straight line with a slope of -ΔH_sol/R and an intercept of ΔS_sol/R.

-

Modified Apelblat Equation: This empirical model provides a more accurate correlation of solubility data over a wider temperature range by introducing a third parameter.[8][9] The equation is given by:

ln(x) = A + (B / T) + C * ln(T)

Where A, B, and C are empirical parameters determined by fitting the equation to the experimental data. The modified Apelblat equation often provides a better fit than the van't Hoff equation.[9]

Experimental Determination of Solubility: A Step-by-Step Guide

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the isothermal shake-flask method.[10][11] This method ensures that a true equilibrium between the solid and liquid phases is achieved.

The Isothermal Shake-Flask Protocol

This protocol outlines the necessary steps to reliably measure the solubility of 2-Hydroxy-4-nitrobenzonitrile.

Materials and Equipment:

-

2-Hydroxy-4-nitrobenzonitrile (solid, crystalline)

-

A selection of solvents of interest (e.g., water, ethanol, acetone, ethyl acetate)

-

Scintillation vials or glass flasks with screw caps

-

A temperature-controlled orbital shaker or water bath

-

A centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer

Protocol Steps:

-

Preparation: Add an excess amount of solid 2-Hydroxy-4-nitrobenzonitrile to a series of vials, ensuring there is undissolved solid at the bottom.

-

Solvent Addition: Add a known volume or mass of the desired solvent to each vial.

-

Equilibration: Place the sealed vials in the temperature-controlled shaker and agitate at a constant temperature for a predetermined period (typically 24-72 hours) to reach equilibrium. It is crucial to confirm that equilibrium has been reached by taking measurements at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration no longer changes.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials to further facilitate the separation of the solid and liquid phases.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method (HPLC or UV-Vis spectrophotometry) to determine the concentration of 2-Hydroxy-4-nitrobenzonitrile.

The following diagram illustrates the experimental workflow for the shake-flask method.

Analytical Quantification Methods

Accurate quantification of the dissolved solute is paramount. Both HPLC and UV-Vis spectrophotometry are suitable techniques for aromatic compounds like 2-Hydroxy-4-nitrobenzonitrile.

HPLC is a highly specific and sensitive method for quantifying compounds in solution. A reverse-phase HPLC method would be appropriate for 2-Hydroxy-4-nitrobenzonitrile.

Hypothetical HPLC Method Parameters:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size[12]

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min[13]

-

Injection Volume: 10 µL

-

Detector: UV detector set at a wavelength of maximum absorbance (λ_max), likely in the 200-350 nm range for this aromatic compound.[14]

-

Column Temperature: 25°C

UV-Vis spectrophotometry is a simpler and faster method, suitable if the solvent does not interfere with the absorbance of the solute at its λ_max.[15]

Method Development Steps:

-

Determine λ_max: Scan a dilute solution of 2-Hydroxy-4-nitrobenzonitrile in the chosen solvent across the UV range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance.

-

Create a Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λ_max. Plot absorbance versus concentration to generate a calibration curve. The curve should be linear with a correlation coefficient (R²) > 0.999.

-

Analyze Samples: Measure the absorbance of the diluted supernatant samples and use the calibration curve to determine the concentration.

Method Validation

Any analytical method used for solubility determination must be validated to ensure its accuracy and reliability.[16] Key validation parameters include:[17][18]

-

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

-

Accuracy: The closeness of the measured value to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (short-term precision) and intermediate precision (long-term precision).[19][20]

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Data Analysis and Presentation

Once the solubility experiments are complete and the concentrations of the saturated solutions are determined, the data should be processed and presented in a clear and organized manner.

Data Presentation

Solubility data is typically presented in a tabular format, showing the mole fraction solubility (or other concentration units like mg/mL or mol/L) in each solvent at different temperatures.

Table 1: Hypothetical Solubility Data for 2-Hydroxy-4-nitrobenzonitrile

| Temperature (K) | Solvent 1 (e.g., Water) | Solvent 2 (e.g., Ethanol) | Solvent 3 (e.g., Acetone) |

| 298.15 | Mole Fraction (x) | Mole Fraction (x) | Mole Fraction (x) |

| 303.15 | Mole Fraction (x) | Mole Fraction (x) | Mole Fraction (x) |

| 308.15 | Mole Fraction (x) | Mole Fraction (x) | Mole Fraction (x) |

| 313.15 | Mole Fraction (x) | Mole Fraction (x) | Mole Fraction (x) |

| 318.15 | Mole Fraction (x) | Mole Fraction (x) | Mole Fraction (x) |

Thermodynamic Modeling Workflow

The following diagram illustrates the workflow for analyzing the experimental data to determine the thermodynamic properties of dissolution.

By applying the van't Hoff and modified Apelblat models to the experimental data, researchers can calculate the enthalpy and entropy of dissolution. These parameters provide valuable insights into the dissolution process, indicating whether it is an endothermic or exothermic process and whether it is enthalpy- or entropy-driven.[8]

Conclusion

A thorough understanding of the solubility of 2-Hydroxy-4-nitrobenzonitrile is essential for its effective utilization in research and development. This guide provides a robust framework for approaching the solubility determination of this compound in a scientifically rigorous manner. By combining the principles of molecular structure, thermodynamic modeling, and validated experimental protocols, researchers can generate the high-quality solubility data necessary to advance their work in medicinal chemistry, materials science, and beyond.

References

-

Zhang, C., et al. (2019). Measurement and Correlation of the Solubility of β-Cyclodextrin in Different Solutions at Different Temperatures and Thermodynamic Study of the Dissolution Process. Molecules, 24(5), 929. Available from: [Link]

-

Marques, M. R. C., et al. (2012). Validation of analytical methods involved in dissolution assays: acceptance limits and decision methodologies. Journal of Pharmaceutical and Biomedical Analysis, 70, 258-266. Available from: [Link]

-

Al-Degs, Y. S., et al. (2001). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Analytical Chemistry, 73(14), 3449-3455. Available from: [Link]

-